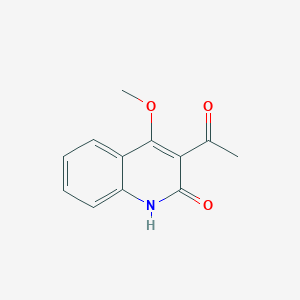

3-acetyl-4-methoxy-2(1H)-quinolinone

Description

Significance of the 2(1H)-Quinolone Scaffold in Advanced Chemical Research

The 2(1H)-quinolone scaffold is a versatile framework that has been extensively explored for its broad spectrum of biological activities. researchgate.netmdpi.com Derivatives of this heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents. researchgate.netresearchgate.net The ability of the quinolone ring to interact with various biological targets, including enzymes and receptors, has made it a valuable template for drug discovery. nih.gov For instance, certain quinolone derivatives have been investigated as inhibitors of eukaryotic topoisomerase II, enzymes crucial for DNA replication in cancer cells. nih.gov

Beyond its medicinal applications, the 2(1H)-quinolone scaffold is also valued in materials science. The conjugated π-system of the quinolone ring gives rise to interesting photophysical properties, leading to research into their use as fluorescent probes and sensors for detecting biologically important molecules like thiols. researchgate.netmdpi.com The inherent photoactive nature of this scaffold makes it a candidate for the development of luminescent materials. researchgate.net

The synthetic accessibility and the possibility of substitution at various positions of the quinolone ring allow for the fine-tuning of its electronic and steric properties, making it an attractive building block for the construction of more complex molecular architectures. researchgate.net

Research Focus on 3-acetyl-4-methoxy-2(1H)-quinolinone within Heterocyclic Chemistry

Within the broader class of 2(1H)-quinolones, this compound has garnered attention primarily as a key synthetic intermediate. Its structure, featuring a reactive acetyl group and a methoxy (B1213986) substituent, provides a platform for further molecular elaboration.

The primary synthetic route to this compound involves the methylation of its precursor, 3-acetyl-4-hydroxy-2(1H)-quinolinone. This transformation is typically achieved using a methylating agent such as dimethyl sulphate in the presence of a base like potassium carbonate in a suitable solvent like acetone. researchgate.net

| Precursor | Reagents | Product |

|---|---|---|

| 3-acetyl-4-hydroxy-2(1H)-quinolinone | Dimethyl sulphate, K2CO3, Acetone | This compound |

The reactivity of this compound is characterized by the chemical behavior of its functional groups. The acetyl group at the 3-position can participate in a variety of condensation reactions. For instance, it has been shown to react with primary amines, such as in the reaction with phenylethylamine in ethanol, to yield the corresponding enamine derivative, phenylethylaminoquinolin-2-one. This reactivity highlights its utility as a building block for synthesizing more complex heterocyclic systems.

While specific spectroscopic data for this compound is not extensively detailed in readily available literature, the general spectral characteristics of 4-methoxy-1H-quinolin-2-ones have been described. researchgate.net For a typical 4-methoxy-1H-quinolin-2-one, the 1H NMR spectrum would be expected to show a singlet for the methoxy protons around δ 3.9 ppm, along with signals for the aromatic protons in the region of δ 6.9-8.0 ppm. researchgate.net The 13C NMR would show a characteristic signal for the methoxy carbon, in addition to the signals for the carbonyl and aromatic carbons. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the C=O stretching of the quinolone ring and the acetyl group, as well as C-O stretching vibrations for the methoxy group. researchgate.net

Although extensive studies on the biological profile of this compound itself are not widely reported, its role as a precursor allows for the synthesis of a diverse range of derivatives. The biological activity of these resulting compounds would be influenced by the modifications introduced, leveraging the foundational 2(1H)-quinolone scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-11(16-2)8-5-3-4-6-9(8)13-12(10)15/h3-6H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMICPWQCVLUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2NC1=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290337 | |

| Record name | 3-Acetyl-4-methoxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400079-79-0 | |

| Record name | 3-Acetyl-4-methoxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400079-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-4-methoxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Acetyl 4 Methoxy 2 1h Quinolinone and Its Analogues

Strategic Approaches to the Core 2(1H)-Quinolone Structure

Constructing the foundational 2(1H)-quinolone core is the critical step in the synthesis of its various derivatives. The approaches to building this heterocyclic system are diverse, ranging from traditional multi-step procedures to innovative single-step, multi-component reactions that enhance efficiency and scalability. researchgate.netmdpi.com

One-pot modular synthesis has emerged as a powerful strategy for the efficient construction of functionalized 2-quinolones. mdpi.comdntb.gov.ua These techniques involve the sequential combination of multiple components in a single reaction vessel, which minimizes the need for isolating intermediates, thereby saving time, resources, and reducing waste. nih.gov These reactions can be categorized based on the number of components, such as two-, three-, and four-component reactions, that ultimately form the 2-quinolone core. nih.govmdpi.com

A notable example is the copper-catalyzed three-component annulation, which combines 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles in a cascade reaction. researchgate.net This modular approach is highly efficient and accommodates a broad range of functional groups, making it a step-economic route to diverse 2-quinolone derivatives. researchgate.net

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2(1H)-quinolones. researchgate.net Catalysts based on palladium and ruthenium are particularly prominent, enabling the formation of key carbon-carbon and carbon-nitrogen bonds under mild conditions with high selectivity. nih.govorganic-chemistry.org

Palladium-catalyzed reactions are among the most versatile and widely used methods for synthesizing 2-quinolone derivatives. nih.gov These reactions often utilize readily available starting materials and exhibit broad functional group tolerance. researchgate.net Common strategies include the Heck reaction, Buchwald-type amidation, and various cascade processes that combine multiple bond-forming events in a single operation. nih.govnih.gov

For instance, the Heck reaction between 2-iodoanilines and dimethyl maleate, catalyzed by Palladium(II) acetate (B1210297) (Pd(OAc)₂), leads to the formation of (Z)-acrylic esters which undergo in situ cyclization to yield 4-carbomethoxy-2-quinolones. nih.govnih.gov Another powerful approach involves a tandem Pd(0)-catalyzed amination/aldol condensation of aryl halides with acetamides. nih.gov Furthermore, a palladium-catalyzed cascade involving C-H activation, C-C bond formation, and intramolecular cyclization provides an economical pathway to quinolinone intermediates. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂ / Et₃N | 2-Iodoanilines, Dimethyl maleate | 4-Carbomethoxy-2-quinolones | In situ cyclization via Heck reaction. nih.gov |

| Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-alkoxyamides, Benzaldehydes | N-alkoxyquinolones | Cascade of Buchwald-type amidation and Knoevenagel reaction. nih.govnih.gov |

| Pd(OAc)₂ / Cu(OAc)₂ / CsF | Acrylamides, Arynes | N-methoxy 2-quinolones | N–H activation/Heck reaction sequence. nih.gov |

Ruthenium catalysts offer an alternative and complementary approach to the synthesis of quinoline (B57606) and quinolone scaffolds. These catalysts are effective in promoting cyclization reactions through different mechanistic pathways, including oxidative cyclization. organic-chemistry.orgrsc.org

One such method involves the ruthenium-catalyzed cyclization of anilides with propiolates or acrylates, which produces a variety of 2-quinolones in good to excellent yields. organic-chemistry.org Another strategy is the modified Friedländer synthesis, where a ruthenium catalyst facilitates the oxidative cyclization of 2-aminobenzyl alcohol with ketones to afford quinolines. rsc.org While this example leads to quinolines, similar principles can be adapted for quinolone synthesis. Ruthenium catalysts have also been employed for the cyclocondensation of anilines with 1,3-diols to produce substituted quinolines, a process that proceeds through the dehydrogenation of the diol. rsc.org

| Catalyst System | Reactants | Product Type | Reaction Type |

| Ruthenium Complex | Anilides, Propiolates/Acrylates | Functionalized 2-quinolones | Cyclization. organic-chemistry.org |

| Ruthenium catalyst / KOH | 2-Aminobenzyl alcohol, Ketones | Quinolines | Oxidative Cyclization. rsc.org |

| RuCl₃·xH₂O / PBu₃ | Anilines, 1,3-diols | Substituted Quinolines | Cyclocondensation/Dehydrogenation. rsc.org |

The synthesis of the 2(1H)-quinolone core has its roots in classical condensation and cyclization reactions, which remain relevant today, often in modified and improved forms. nih.govdntb.gov.ua An efficient, three-step synthesis for substituted 4-methoxy-1H-quinolin-2-ones, for example, begins with the reaction of a substituted aniline (B41778) with malonic acid and phosphorous oxychloride. semanticscholar.orgresearchgate.net The resulting 2,4-dichloroquinoline (B42001) is then treated with sodium methoxide (B1231860) to yield a 2,4-dimethoxyquinoline, which is subsequently refluxed with acid to produce the final 4-methoxy-1H-quinolin-2-one. semanticscholar.orgresearchgate.net

A direct route to the target compound's precursor, 3-acetyl-4-hydroxyquinolin-2(1H)-one, involves the N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one with methyl iodide, followed by reaction with dimethyl sulphate and anhydrous potassium carbonate to afford the 4-methoxy derivative. researchgate.net

The early synthetic chemistry for 2-quinolones was heavily influenced by the classical Friedländer and Knorr syntheses for quinolines. nih.govmdpi.comdntb.gov.ua The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone), which can be catalyzed by either acid or base. wikipedia.orgorganic-chemistry.org

Analogous processes for 2-quinolones adapt this core principle. The Friedländer-type reaction for 2-quinolones typically involves the base-assisted intermolecular reaction between a 2-aminoacylarene and a dialkyl malonate. nih.gov This process involves a Knoevenagel condensation followed by a C-N amide bond formation. nih.gov In contrast, the Knorr-type reaction is acid-assisted and proceeds via electrophilic aromatic substitution followed by dehydration to form the critical C-C bonds of the quinolone ring. nih.gov These classical methods have been updated with modern tools like microwave irradiation and novel catalysts to improve their efficiency and scope. dntb.gov.uanih.gov

| Reaction Name | Key Reactants | Catalyst/Conditions | Bond Formation Steps |

| Friedländer-type | 2-Aminoacylarenes, Dialkyl malonates | Base-assisted | Knoevenagel condensation (C=C), Nucleophilic substitution (C-N). nih.gov |

| Knorr-type | (Not specified for 2-quinolones in snippets) | Acid-assisted | Electrophilic aromatic substitution (C-C), Dehydration. nih.gov |

Classical and Modified Condensation and Cyclization Reactions

Conrad-Limpach Reaction Modifications

The Conrad-Limpach reaction, a cornerstone in quinoline synthesis, involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgnih.gov The classical approach requires high temperatures, often around 250 °C, for the thermal cyclization of the intermediate Schiff base. wikipedia.orgsynarchive.com This energy-intensive step is crucial for the annulation of the quinoline ring. wikipedia.org

Modifications to this reaction have largely centered on the choice of solvent to improve yields and facilitate the high-temperature conditions. While early work sometimes used no solvent, resulting in moderate yields, the use of high-boiling, inert solvents like mineral oil or diphenyl ether has been shown to significantly increase the yield of 4-hydroxyquinolines, in some cases up to 95%. wikipedia.orgnih.gov The selection of an appropriate high-boiling solvent is critical for the success of the thermal cyclization step. nih.gov

A notable modification involves a one-pot synthesis that replaces the traditional β-ketoester, such as ethyl acetoacetate (B1235776), with a vinyl ether like ethyl 3-ethoxybut-2-enoate. nih.gov This adaptation can lead to substantial improvements in yield. nih.gov The choice of solvent remains a key parameter, with studies exploring a range of high-boiling point solvents to optimize reaction conditions. nih.gov

Below is a table comparing various solvents used in a modified Conrad-Limpach synthesis for the preparation of 4-hydroxy-2-methyl-6-nitroquinoline, highlighting the impact of the solvent's boiling point on the reaction yield. nih.gov

Table 1: Effect of Solvent on the Yield of a Modified Conrad-Limpach Reaction

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Mineral Oil | ~310 | 75 |

| Dowtherm A | 257 | 81 |

| Ethyl Benzoate | 212 | 65 |

| 1,2,4-Trichlorobenzene | 214 | 80 |

| 2-Nitrotoluene | 222 | 82 |

| 2,6-di-tert-butylphenol | 253 | 80 |

Specific Synthesis of 3-acetyl-4-methoxy-2(1H)-quinolinone and Key Precursors

The synthesis of the target molecule, this compound, and its precursors can be achieved through several distinct pathways, each involving key strategic steps.

Synthesis from o-Acetamidoacetophenone and Carbon Dioxide

While direct synthesis from o-acetamidoacetophenone and carbon dioxide is not prominently documented, a closely related pathway involves the reaction of 2-aminoacetophenone (B1585202) with acylating agents that serve as a source for the C2 carbonyl and C3 unit of the quinolinone ring. researchgate.net For instance, reagents like dimethyl carbonate can be used to achieve the cyclization to a 4-hydroxy-2(1H)-quinolone scaffold. researchgate.net This approach highlights the utility of ortho-aminoaryl ketones as foundational precursors for building the quinolinone core, where the acetyl group of the acetophenone (B1666503) ultimately becomes a substituent at the C4 position before tautomerization, and the external carbonyl source forms the C2-ketone of the quinolinone.

Preparation from Ethyl Acetoacetate and Methyl Anthranilate

A well-documented route to the 3-acetyl-4-hydroxy-2-quinolinone precursor involves the acylation of methyl anthranilate with ethyl acetoacetate. researchgate.netresearchgate.net This is followed by an intramolecular Dieckmann cyclization of the resulting intermediate, a 2-methoxycarbonylanilide. researchgate.net The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester, which in this case is the cyclic 3-acetyl-4-hydroxy-2-quinolinone. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base like sodium ethoxide or potassium tert-butoxide. researchgate.netopenstax.org

The general steps are outlined below:

Acylation: Methyl anthranilate is acylated by ethyl acetoacetate to form the corresponding acetoacetylated aniline derivative.

Dieckmann Cyclization: The intermediate undergoes an intramolecular condensation in the presence of a strong base to yield 3-acetyl-4-hydroxy-2-quinolinone. researchgate.net

Acetylation and Methylation Strategies

The introduction of the acetyl and methoxy (B1213986) groups are critical steps in the synthesis of this compound.

Acetylation can be a part of the initial strategy, as seen in the use of ethyl acetoacetate which directly introduces the acetyl group at the C3 position during the ring formation. researchgate.net Alternatively, acetylation can be performed on a pre-formed 4-hydroxy-2-quinolinone scaffold, although this is less common for C-acetylation at the 3-position. Acetylation of anilines, such as the conversion of 4-methoxyaniline to 4-methoxyacetanilide using acetic anhydride, is a common strategy to protect the amino group or to direct subsequent reactions before quinolinone ring formation. google.com

Methylation is typically carried out on the 3-acetyl-4-hydroxy-2(1H)-one intermediate. A two-step methylation process is often employed:

N-methylation: The nitrogen at position 1 is first methylated. This can be achieved using methyl iodide in the presence of a base like sodium hydride or potassium carbonate. researchgate.net

O-methylation: The hydroxyl group at position 4 is then converted to a methoxy group. This is accomplished by reacting the N-methylated intermediate with a methylating agent such as dimethyl sulphate in the presence of a base like potassium carbonate in a solvent like acetone. researchgate.net This sequence selectively yields the desired 4-methoxy derivative. researchgate.net

Halogenation and Subsequent Derivatization

Halogenation of the quinolinone ring provides a versatile handle for further functionalization. The 3-position of 1-alkyl-3-acetyl-4-hydroxyquinolin-2(1H)-ones is susceptible to halogenation.

Bromination of 1-methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one can be achieved using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride to yield 3-(2-bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one. researchgate.net

Chlorination of the acetyl group can also be performed. For example, reacting 1-ethyl-3-acetyl-4-hydroxyquinolin-2(1H)-one with sulfuryl chloride results in the formation of the 3-dichloroacetyl derivative. researchgate.net

These halogenated intermediates are valuable for subsequent derivatization. The halo-acetyl group can be a site for nucleophilic substitution, allowing for the introduction of a wide range of other functional groups, thus creating a diverse library of quinolinone analogues. rsc.org

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms of the key synthetic reactions is crucial for optimizing conditions and predicting outcomes.

The Conrad-Limpach reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. wikipedia.org This is followed by dehydration to form a Schiff base. The crucial step is the thermally induced electrocyclic ring closure, which requires high temperatures to overcome the energy barrier of disrupting the aromaticity of the aniline ring. wikipedia.orgnih.gov Subsequent elimination of an alcohol and tautomerization leads to the final 4-hydroxyquinoline (B1666331) product. wikipedia.org

The Dieckmann condensation mechanism is fundamental to the synthesis described in section 2.2.2. It proceeds via the following steps:

A strong base deprotonates the α-carbon of one of the ester groups in the diester intermediate, forming an enolate. wikipedia.orglibretexts.org

The enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. wikipedia.orgopenstax.org

This results in a cyclic tetrahedral intermediate, which then eliminates the alkoxide leaving group to form the cyclic β-keto ester. libretexts.org

A final acidic workup protonates the enolate to give the product. youtube.com

The mechanism of halogenation at the C3-acetyl group of the quinolinone ring, for instance with NBS, likely proceeds through an enol or enolate intermediate. The acidic proton of the C3-acetyl group is removed, and the resulting enolate attacks the electrophilic bromine of NBS. For halogenation on the quinolone ring itself, mechanisms can vary. Some methods, particularly those involving hypervalent iodine reagents, are proposed to proceed via an ionic pathway, while others, such as certain photochemical or electrochemical methods, may involve a free radical mechanism. acs.org

Proposed Reaction Mechanisms and Intermediates

The synthesis of this compound typically proceeds through the formation of its precursor, 3-acetyl-4-hydroxy-2(1H)-quinolinone, which is subsequently methylated. Two primary methodologies for the construction of the core quinolinone scaffold are the Dieckmann intramolecular cyclization and the thermal cyclization of N-aryl-3-oxobutanamides.

Dieckmann Intramolecular Cyclization:

This approach often commences with the acylation of an anthranilate derivative, such as methyl anthranilate, with ethyl acetoacetate. This reaction yields an intermediate, N-(2-methoxycarbonylphenyl)-3-oxobutanamide. The subsequent step is a base-promoted intramolecular cyclization, a variant of the Dieckmann condensation.

The proposed mechanism for this cyclization is as follows:

Enolate Formation: A base, such as sodium ethoxide, abstracts an acidic α-proton from the methylene group of the 3-oxobutanamide moiety, forming a reactive enolate intermediate.

Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the ester group on the aromatic ring. This results in the formation of a cyclic β-keto ester intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the methoxide leaving group and the formation of the quinolinone ring system.

Tautomerization: The resulting cyclic β-keto ester exists in equilibrium with its more stable enol tautomer, yielding 3-acetyl-4-hydroxy-2(1H)-quinolinone.

The key intermediates in this pathway are the N-(2-methoxycarbonylphenyl)-3-oxobutanamide and the subsequent cyclic β-keto ester.

| Step | Description | Intermediate |

| 1 | Acylation of methyl anthranilate with ethyl acetoacetate | N-(2-methoxycarbonylphenyl)-3-oxobutanamide |

| 2 | Base-mediated intramolecular cyclization (Dieckmann) | Cyclic β-keto ester |

| 3 | Tautomerization | 3-acetyl-4-hydroxy-2(1H)-quinolinone |

Thermal Cyclization of N-Aryl-3-oxobutanamides:

An alternative strategy involves the thermal cyclization of N-aryl-3-oxobutanamides. This method is typically carried out at high temperatures and can be facilitated by a catalyst.

The proposed mechanism for this thermal cyclization is believed to proceed through the following steps:

Enolization: At elevated temperatures, the N-aryl-3-oxobutanamide undergoes tautomerization to its enol form.

Intramolecular Electrophilic Aromatic Substitution: The enol tautomer then acts as a nucleophile, attacking the ortho position of the aniline ring in an intramolecular electrophilic aromatic substitution reaction.

Dehydration: The resulting intermediate undergoes dehydration to restore aromaticity and form the quinolinone ring.

Tautomerization: Similar to the Dieckmann pathway, the initial product tautomerizes to the more stable 4-hydroxy-2(1H)-quinolinone structure.

The critical intermediates in this process are the enol tautomer of the N-aryl-3-oxobutanamide and the subsequent cyclized, non-aromatic intermediate prior to dehydration.

| Step | Description | Intermediate |

| 1 | Thermal enolization of N-aryl-3-oxobutanamide | Enol tautomer |

| 2 | Intramolecular electrophilic aromatic substitution | Cyclized non-aromatic intermediate |

| 3 | Dehydration and Tautomerization | 4-hydroxy-2(1H)-quinolinone derivative |

Following the formation of 3-acetyl-4-hydroxy-2(1H)-quinolinone by either of these methods, a straightforward O-methylation, often using a methylating agent like dimethyl sulfate (B86663) in the presence of a base, yields the final product, this compound.

Density Functional Theory (DFT) Calculations in Mechanism Analysis

While specific DFT calculations for the synthesis of this compound are not extensively reported in the literature, DFT has been widely applied to understand the structural and electronic properties of quinolinone derivatives. These computational studies provide valuable insights that can be extrapolated to analyze the proposed reaction mechanisms.

DFT calculations are instrumental in:

Determining Ground-State Geometries: Optimizing the geometries of reactants, intermediates, transition states, and products to understand their relative stabilities.

Analyzing Electronic Structures: Investigating the distribution of electron density and molecular orbitals (HOMO and LUMO) to rationalize the observed reactivity and regioselectivity. For instance, the nucleophilicity of the enolate in the Dieckmann cyclization and the aromatic ring in the thermal cyclization can be quantified.

Elucidating Transition State Structures: Providing detailed three-dimensional structures of the transition states, which are crucial for a complete understanding of how bonds are formed and broken during the reaction.

In the context of the Dieckmann cyclization, DFT could be used to model the enolate formation and the subsequent intramolecular nucleophilic attack, providing energy barriers for these steps. For the thermal cyclization, DFT calculations could help to elucidate the energetics of the enolization and the subsequent intramolecular electrophilic aromatic substitution, including the structure and stability of the Wheland-type intermediate.

Although direct computational studies on the synthesis of this specific quinolinone are sparse, the application of DFT to analogous systems provides a robust framework for understanding the underlying principles governing these advanced synthetic methodologies.

Spectroscopic and Advanced Analytical Characterization of 3 Acetyl 4 Methoxy 2 1h Quinolinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-acetyl-4-methoxy-2(1H)-quinolinone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound would provide information on the number of different types of protons and their connectivity. The aromatic protons on the quinolinone ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methoxy (B1213986) protons would be observed as a sharp singlet further upfield, likely around δ 3.5-4.0 ppm. The acetyl group's methyl protons would also present as a singlet, generally in the region of δ 2.0-2.5 ppm. The N-H proton of the quinolinone ring would likely appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

| OCH₃ | 3.5 - 4.0 | s |

| COCH₃ | 2.0 - 2.5 | s |

| N-H | Variable | br s |

Note: This is a predicted spectrum. Actual values may vary.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbons of the acetyl and quinolinone groups would be the most downfield, appearing in the range of δ 160-200 ppm. The aromatic and vinyl carbons of the quinolinone ring would resonate between δ 100 and 150 ppm. The methoxy carbon would be expected around δ 55-65 ppm, and the acetyl methyl carbon would be the most upfield, typically below δ 30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (acetyl) | 190 - 200 |

| C=O (quinolinone) | 160 - 170 |

| Aromatic/Vinyl C | 100 - 150 |

| OCH₃ | 55 - 65 |

| COCH₃ | 20 - 30 |

Note: This is a predicted spectrum. Actual values may vary.

Two-Dimensional NMR Techniques (HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the different fragments of the molecule, such as linking the acetyl and methoxy groups to the quinolinone core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₃), the expected exact mass would be approximately 217.0739 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of the acetyl group (M-43), the methoxy group (M-31), or carbon monoxide (M-28).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band for the C=O stretching of the acetyl group would be anticipated around 1700-1720 cm⁻¹. The C=O stretching of the quinolinone ring would likely appear in the region of 1650-1680 cm⁻¹. The N-H stretching vibration would be observed as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹, while C-O stretching from the methoxy group would be present in the 1000-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H stretch | 3200 - 3400 |

| Aromatic C-H stretch | 3000 - 3100 |

| C=O stretch (acetyl) | 1700 - 1720 |

| C=O stretch (quinolinone) | 1650 - 1680 |

| C-O stretch (methoxy) | 1000 - 1300 |

Note: These are predicted absorption ranges. Actual values may vary.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. Quinolinone derivatives are known to be fluorescent. nih.gov The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the UV and possibly the near-visible region, corresponding to π-π* and n-π* electronic transitions within the conjugated quinolinone system. Upon excitation at an appropriate wavelength, the compound would likely exhibit fluorescence, with the emission spectrum being red-shifted compared to the absorption spectrum (Stokes shift). The specific absorption and emission maxima would be influenced by the solvent polarity. nih.gov

X-ray Crystallography for Solid-State Structure Determination

No published studies containing the single-crystal X-ray diffraction data for this compound were found. This information is necessary to provide a detailed description of its solid-state structure, including crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles.

Computational Predictions of Spectroscopic Properties (DFT/TD-DFT)

Specific computational studies employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to predict the spectroscopic properties of this compound have not been reported in the available literature. Such studies would be required to generate data tables comparing theoretical predictions with experimental spectroscopic data.

Computational Chemistry and Theoretical Investigations of 3 Acetyl 4 Methoxy 2 1h Quinolinone

Electronic Structure Calculations

The electronic behavior of 3-acetyl-4-methoxy-2(1H)-quinolinone has been a subject of theoretical scrutiny to understand its stability, reactivity, and spectroscopic properties. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for such investigations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to elucidate the geometric and electronic properties of quinolinone derivatives. For This compound , DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to optimize the molecular geometry and determine various quantum chemical parameters. These calculations help in understanding the molecule's stability and reactivity. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these studies. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity, with a smaller gap generally implying higher reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the electronic transitions and spectroscopic properties of This compound , Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach allows for the calculation of excited state energies, which correspond to the absorption wavelengths in the UV-Visible spectrum. By simulating the electronic spectrum, TD-DFT provides insights into the nature of the electronic transitions, such as n → π* or π → π*, which are crucial for understanding the photophysical behavior of the molecule.

Molecular Electrostatic Potential (MEP) and Reactivity Profile Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface of This compound is color-coded to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Typically, the oxygen atoms of the acetyl and carbonyl groups exhibit the most negative potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly those of the N-H group, show positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S).

| Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution or charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. |

Prediction of Linear Polarizability and Hyperpolarizability

The nonlinear optical (NLO) properties of a molecule describe its response to an applied electric field. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Computational methods, particularly DFT, can be used to predict the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) of This compound . Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The presence of electron-donating (methoxy) and electron-withdrawing (acetyl) groups on the quinolinone framework can enhance the intramolecular charge transfer and, consequently, the NLO properties.

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Linear Polarizability | α | The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A measure of the nonlinear response of a molecule to an external electric field, crucial for second-harmonic generation. |

Theoretical Acidity Constant (pKa) Determination

The acidity constant (pKa) is a critical parameter that governs the ionization state of a molecule in solution, profoundly influencing its solubility, reactivity, and biological interactions. While experimental determination of pKa is common, computational methods provide a valuable alternative, offering insights into the factors that modulate acidity. For this compound, the primary site of deprotonation is the N-H bond of the quinolinone ring, giving rise to its acidic character.

Theoretical pKa determination for organic molecules is often approached using quantum chemical calculations, primarily Density Functional Theory (DFT). These methods calculate the Gibbs free energy change (ΔG) associated with the deprotonation reaction in a solvent, typically water. The pKa can then be derived from this free energy value. Various computational protocols exist, often differing in the choice of the functional, basis set, and the model used to simulate the solvent environment.

Commonly employed functionals for pKa calculations include B3LYP, M06-2X, and ωB97X-D, paired with basis sets such as 6-311+G(d,p) or aug-cc-pVTZ. The inclusion of diffuse functions (+) is crucial for accurately describing the charge distribution in the resulting anion. Solvation effects are typically incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

For quinolinone derivatives, theoretical studies have demonstrated that the acidity is influenced by the nature and position of substituents on the ring system. While no specific theoretical pKa value for this compound is available in the cited literature, studies on analogous compounds provide a framework for its estimation. The electron-withdrawing nature of the acetyl group at the 3-position and the electronic effects of the methoxy (B1213986) group at the 4-position would be key determinants of its acidity. A generalized workflow for its theoretical pKa determination is presented in the table below.

| Step | Description | Computational Method |

| 1. Geometry Optimization | Optimization of the 3D structures of the neutral molecule and its conjugate base. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| 2. Frequency Calculation | Calculation of vibrational frequencies to confirm true energy minima and to obtain thermal corrections. | Same level of theory as optimization |

| 3. Solvation Energy Calculation | Calculation of the free energy of solvation for both species. | Implicit solvent model (e.g., PCM or SMD) |

| 4. Gas-Phase Free Energy Calculation | Calculation of the Gibbs free energy in the gas phase. | From frequency calculation |

| 5. pKa Calculation | Combination of the above energies to calculate the final pKa value. | Using the isodesmic reaction approach or direct method |

Tautomerism Studies and Energetic Stability

Tautomerism, the phenomenon of constitutional isomers being in dynamic equilibrium, is a key characteristic of many heterocyclic compounds, including 2-quinolinones. For this compound, several tautomeric forms can be envisaged, arising from the migration of a proton. The predominant form is the amide or lactam structure, 2(1H)-quinolinone. However, the corresponding iminol or lactim tautomer, 2-hydroxyquinoline, can also exist. Furthermore, the presence of the 3-acetyl group introduces the possibility of keto-enol tautomerism.

Computational studies are instrumental in determining the relative energetic stability of these tautomers. By calculating the electronic energy of each tautomer, researchers can predict the most stable form and the equilibrium distribution. DFT methods are again the workhorse for these investigations, providing a good balance between accuracy and computational cost.

Theoretical investigations on the parent 2-quinolinone and its derivatives consistently show that the lactam (keto) form is significantly more stable than the lactim (enol) form. This preference is attributed to the greater resonance stabilization of the amide group compared to the iminol form. The energetic difference is typically in the range of several kcal/mol, indicating that the 2(1H)-quinolinone form will be overwhelmingly dominant at equilibrium.

The keto-enol tautomerism of the 3-acetyl group must also be considered. This would involve the migration of a proton from the acetyl methyl group to the acetyl oxygen, forming a vinyl alcohol moiety. Computational analysis would involve comparing the energies of the acetyl (keto) form and the corresponding enol tautomer. The relative stability would depend on factors such as intramolecular hydrogen bonding and conjugation effects.

A representative comparison of the energetic stability of potential tautomers of a substituted 2-quinolinone, based on computational studies of analogous systems, is provided below. The energy values are hypothetical and for illustrative purposes to demonstrate the expected trend.

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Lactam (Keto) | This compound | 0.0 (Reference) |

| Lactim (Enol) | 3-acetyl-4-methoxy-2-hydroxyquinoline | > 5.0 |

| Keto-Enol (Acetyl) | 1-(4-methoxy-2(1H)-quinolinon-3-yl)ethen-1-ol | > 2.0 |

These theoretical predictions are crucial for understanding the reactivity and spectroscopic properties of this compound, as the observed characteristics will be those of the most stable tautomer.

Structure Activity Relationship Sar Studies of 3 Acetyl 4 Methoxy 2 1h Quinolinone Derivatives

Design Principles for Structural Modification and Derivatization

The 3-acetyl-4-hydroxy-2(1H)-quinolinone scaffold, the immediate precursor to the 4-methoxy variant, is a highly versatile and privileged structure in medicinal chemistry due to its multiple reactive centers. The design principles for creating derivatives revolve around exploiting these centers to generate chemical diversity. The primary sites for modification are the nitrogen atom at position 1 (N1), the hydroxyl group at position 4 (C4), and the acetyl group at position 3 (C3).

Methylation of the 4-hydroxy group to yield the 4-methoxy-2(1H)-quinolinone core is a key initial derivatization. Further structural modifications are typically guided by the following principles:

N-Substitution: The hydrogen atom on the nitrogen at the N1 position can be substituted with various alkyl or aryl groups. This modification primarily influences the lipophilicity and steric profile of the molecule, which can affect membrane permeability and target binding.

Modification of the 3-acetyl group: The acetyl moiety at the C3 position is a key site for a wide array of chemical transformations.

Condensation Reactions: The carbonyl group of the acetyl moiety can undergo condensation with hydrazines to form hydrazones, which can then cyclize to create fused pyrazole (B372694) rings, resulting in pyrazolo[4,3-c]quinolinone derivatives.

Halogenation: The methyl group of the acetyl moiety can be halogenated (e.g., brominated) to introduce a reactive handle, allowing for subsequent nucleophilic substitution reactions to attach various other functional groups.

Cyclization Reactions: The scaffold can be used to build more complex, fused heterocyclic systems. For example, reactions can lead to the formation of furo[3,2-c]quinolinones or pyrimido[5,4-c]quinolinones, drastically changing the shape and electronic properties of the parent molecule.

These synthetic strategies allow for the systematic modification of the core structure, enabling a thorough exploration of the chemical space around the 3-acetyl-4-methoxy-2(1H)-quinolinone scaffold to optimize biological activity.

Quantitative and Qualitative Structure-Activity Correlations

QSAR studies aim to correlate variations in the physicochemical properties of compounds with their biological activities, providing predictive models for drug design. For quinolinone derivatives, these studies have elucidated the critical role of specific substituents and their placement on the scaffold.

The nature of the substituents at key positions on the quinolinone ring has a profound impact on biological potency. Studies on a series of quinolinone-3-carboxamides as inhibitors of the soybean lipoxygenase (LOX) enzyme, an indicator of anti-inflammatory activity, have provided clear SAR insights.

For instance, the substituent at the N1 position is critical. A derivative with an N-methyl group exhibited potent LOX inhibitory activity, whereas replacing it with a larger N-phenyl group led to an inactive compound. This suggests that a smaller, less bulky group at the N1 position is favorable for activity in this context. Furthermore, the nature of the group attached to the 3-carboxamide function is also a determinant of potency. A 2-methyl-cyclohexane substituent produced a highly active compound, while an aliphatic group with the same number of carbons resulted in inactivity, highlighting the importance of the substituent's shape and rigidity for effective binding to the biological

Biological Activities and Mechanisms of Action of 3 Acetyl 4 Methoxy 2 1h Quinolinone Analogues

General Overview of Diverse Biological Activities

Analogues of 3-acetyl-4-methoxy-2(1H)-quinolinone, belonging to the broader quinoline (B57606) and quinolinone classes of heterocyclic compounds, exhibit a wide spectrum of biological activities. These compounds are of significant interest in medicinal chemistry due to their demonstrated potential in various therapeutic areas. nih.govnih.gov The structural diversity of synthetic quinolinone derivatives allows for a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antiparasitic properties. nih.govnih.gov

The core quinolinone scaffold is a versatile pharmacophore found in numerous natural products and synthetic molecules with established biological relevance. nih.govnih.gov Research has consistently shown that modifications to the quinolinone ring, including substitutions at the N-1, C-3, and C-4 positions, can significantly influence the type and potency of their biological activity. nih.govresearchgate.net The diverse activities stem from various mechanisms at the molecular level, including the inhibition of essential enzymes, disruption of cellular processes like proliferation and microbial growth, and interference with viral and parasitic life cycles. nih.govnih.gov Consequently, these analogues are actively investigated as potential lead compounds for the development of new therapeutic agents. nih.govnih.gov

Mechanisms of Action at the Molecular and Cellular Level

The therapeutic potential of this compound analogues is rooted in their ability to interact with and modulate specific molecular and cellular pathways. These interactions lead to a variety of biological outcomes, from enzyme inhibition to the induction of cell death and the halting of microbial replication.

Enzyme Inhibition Studies (e.g., Lipoxygenase, 11β-Hydroxysteroid Dehydrogenase, EGFR)

Analogues of this compound have been identified as inhibitors of several key enzymes implicated in disease pathogenesis.

Lipoxygenase (LOX) Inhibition: Certain quinolinone derivatives have demonstrated the ability to inhibit lipoxygenase enzymes. nih.gov These enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting LOX, these compounds can exert anti-inflammatory effects. For example, a series of (3-pyridylmethyl)benzoquinone derivatives, which share structural similarities with quinolones, were evaluated for their inhibitory effects on 5-lipoxygenase. The compound 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone (B1214436) (CV-6504) showed potent inhibition of 5-lipoxygenase in human blood with an IC50 value of 3.6 x 10⁻⁷ M. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinoline and quinazolinone scaffolds are recognized as privileged structures for the development of EGFR inhibitors. nih.govnih.gov EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is often overactive in various cancers. nih.gov Inhibition of EGFR can block downstream signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov Several 3-phenyl-4(1H)-quinolone derivatives have shown potent inhibitory activity against EGFR kinase. For instance, specific quinolones demonstrated IC50 values as low as 8 nM and 38 nM. nih.gov Similarly, certain quinoline-chalcone hybrids have exhibited EGFR inhibition at nanomolar concentrations, comparable to the established drug Gefitinib. nih.gov

Interactive Data Table: EGFR Inhibition by Quinoline/Quinazolinone Analogues

| Compound Type | Specific Analogue | Target Cell Line / Enzyme | IC50 Value |

| Quinoline-Chalcone Hybrid | Compound 33 | EGFR | 37.07 nM |

| 3-phenyl-4(1H)-quinolone | Compound 12 | EGFR Kinase | 8 nM |

| 3-phenyl-4(1H)-quinolone | Compound 11 | EGFR Kinase | 38 nM |

| 4-amino-quinazoline | Compound 1i | EGFR | 0.05 nM |

| 4-amino-quinazoline | Compound 1j | EGFR | 0.1 nM |

Note: The data represents findings from various studies on related quinoline and quinazolinone structures and may not be exclusive to this compound analogues.

While 11β-Hydroxysteroid Dehydrogenase (11β-HSD) is a target for conditions like type 2 diabetes, there is limited specific research directly linking its inhibition to this compound analogues in the reviewed literature.

Modulation of Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest)

A primary mechanism behind the anticancer activity of quinolinone analogues is their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Apoptosis Induction: Several studies have shown that quinoline derivatives can trigger apoptosis in cancer cells. researchgate.netnih.gov This is often achieved through the activation of caspases, which are key proteases in the apoptotic cascade. For example, certain 3-acetylquinoline (B1336125) derivatives were found to induce apoptosis by increasing caspase-3 activity. researchgate.net The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. researchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. nih.govekb.eg The G2/M phase is a common target for cell cycle arrest by quinoline-chalcone hybrids, a mechanism often associated with the inhibition of tubulin polymerization. nih.gov Some quinolone derivatives have been shown to cause G2/M phase cell cycle arrest in prostate cancer cells. ekb.eg

Antimicrobial Mechanisms against Bacterial and Fungal Strains

Quinoline and quinolinone derivatives have a long history as antimicrobial agents, with mechanisms that target essential microbial processes. researchgate.netbiointerfaceresearch.com

Antibacterial Mechanisms: The antibacterial action of many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting these topoisomerases, quinolones block bacterial proliferation. nih.gov Some novel 7-methoxyquinoline (B23528) derivatives have demonstrated significant activity against urinary tract infection-causing pathogens, with Minimum Inhibitory Concentrations (MICs) as low as 7.812 µg/mL against E. coli. mdpi.com Another study highlighted a 4-hydroxy-3-iodo-quinol-2-one derivative with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showing MIC values as low as 0.049 µg/mL. nih.gov

Antifungal Mechanisms: The antifungal activity of quinoline derivatives is also well-documented. nih.gov While the precise mechanisms can vary, they often involve the disruption of fungal cell membrane integrity or interference with essential metabolic pathways. Some quinoline-based hydroxyimidazolium hybrids have shown notable activity against Cryptococcus neoformans with MIC values of 15.6 µg/mL. nih.gov

Interactive Data Table: Antimicrobial Activity of Quinoline Analogues

| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) |

| 7-Methoxyquinoline Derivative (3l) | Escherichia coli | 7.812 |

| 7-Methoxyquinoline Derivative (3l) | Candida albicans | 31.125 |

| 4-Hydroxy-3-iodo-quinol-2-one | MRSA | 0.049 |

| Quinoline-based Hybrid (7b) | Staphylococcus aureus | 2 |

| Quinoline-based Hybrid (7c/7d) | Cryptococcus neoformans | 15.6 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antiviral and Antiparasitic Activity Pathways

The broad biological profile of quinoline analogues extends to activity against viruses and parasites.

Antiviral Pathways: Quinolone-based drugs have been investigated for their antiviral properties. nih.gov The mechanisms can involve targeting viral enzymes or host-cell factors essential for viral replication. For instance, some quinolones have been shown to interfere with viral nucleic acid or nucleoprotein complexes. nih.gov

Antiparasitic Activity: Quinoline derivatives are cornerstone drugs in the treatment of malaria, with chloroquine (B1663885) being a classic example. nih.gov Their mechanism of action against Plasmodium falciparum often involves the inhibition of heme detoxification in the parasite's food vacuole. More broadly, quinoline compounds have been explored for their activity against other parasites, such as Leishmania.

Advanced In Vitro Biological Assay Methodologies

A variety of sophisticated in vitro assays are employed to characterize the biological activities of this compound analogues and related compounds.

Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines. researchgate.net This assay measures the metabolic activity of cells, which is indicative of their viability.

Enzyme Inhibition Assays: To determine the inhibitory potential of compounds against specific enzymes like EGFR or lipoxygenase, enzyme inhibition assays are performed. These assays typically measure the activity of the enzyme in the presence of varying concentrations of the inhibitor to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.gov Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive). tandfonline.com

Antimicrobial Susceptibility Testing: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi. nih.govyoutube.comnih.gov This method involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized number of microorganisms. youtube.comnih.gov The MIC is determined as the lowest concentration of the compound that inhibits visible growth after incubation. youtube.com

Chemosensory and Biosensory Applications

The unique photophysical properties of the quinoline nucleus make it an excellent platform for the development of fluorescent chemosensors. researchgate.net These sensors can detect and quantify the presence of specific biological analytes through changes in their optical signals.

The quinoline scaffold is a versatile building block for creating fluorescent probes. nih.gov While specific applications for thiol-containing amino acids using this compound are still an emerging area, the fundamental principles have been established with related quinoline derivatives. For example, quinoline-2-thiol (B7765226) derivatives have been investigated as fluorescent sensors. researchgate.net The thiol group is well-suited for creating sensors for molecules of biological importance. researchgate.net The development of such sensors often relies on mechanisms like photoinduced electron transfer (PET), where the interaction with an analyte modulates the fluorescence of the quinoline core. researchgate.netrsc.org The inherent reactivity of thiols makes them suitable for designing probes that could react with specific biological analytes to produce a measurable signal. researchgate.net

The utility of quinolinone analogues in sensing is directly linked to their optical and fluorescent characteristics. Quinoline and its derivatives are known fluorophores and chromophores due to their conjugated systems, stability, and the ability to undergo structural modifications. nih.gov

Alkylated quinoline-2-thiol derivatives have been found to be fluorescent and can act as probes for metal ions and changes in pH. researchgate.net The fluorescence of these compounds can be quenched or enhanced upon binding to a target analyte. For instance, some quinoline-based probes exhibit a "turn-on" fluorescence response, where a significant enhancement in fluorescence intensity is observed upon binding to a specific ion, such as Zn2+. rsc.org

The development of novel dyes from quinolinone precursors highlights their potential in sensing. For example, the synthesis of boron-containing styryl dyes from a 3-acetyl-4-hydroxy-2-quinolinone derivative results in compounds that exhibit fluorescence in both solution and solid states. nih.gov Another synthetic modification can lead to symmetric polymethine dyes which absorb light at specific wavelengths (e.g., 581 nm) and display noticeable fluorescence, a property essential for optical sensing applications. nih.gov These intrinsic photophysical properties, combined with the potential for chemical modification, make this compound analogues a promising scaffold for creating advanced chemosensory and biosensory tools. mdpi.com

Medicinal Chemistry and Advanced Applications of 3 Acetyl 4 Methoxy 2 1h Quinolinone in Research

Role as Versatile Synthons and Intermediates in Organic Synthesis

3-acetyl-4-methoxy-2(1H)-quinolinone is primarily derived from its precursor, 3-acetyl-4-hydroxy-2(1H)-quinolinone, through a straightforward methylation reaction. The synthesis of this precursor can be achieved through several methods, including the thermal cyclization of 3-oxo-N-phenylbutanamide followed by alkaline hydrolysis, or via the C-acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate (B1235776). researchgate.net The methylation of the hydroxyl group at the C-4 position is a key step, often accomplished using reagents like dimethyl sulphate in the presence of a base such as anhydrous potassium carbonate in acetone. researchgate.net This conversion modifies the electronic properties and reactivity of the molecule, making this compound a valuable intermediate for further synthetic transformations.

The true synthetic utility of this scaffold is demonstrated by the extensive reactions of its parent compound, 3-acetyl-4-hydroxy-2(1H)-quinolinone, which highlight the potential pathways for its methoxy (B1213986) derivative. The acetyl group at the C-3 position is a hub of reactivity, readily undergoing condensation and cyclization reactions to form a wide array of fused heterocyclic systems. These reactions underscore the role of the 3-acetyl-quinolinone core as a versatile synthon.

Key Reactions and Synthesized Heterocycles:

Condensation Reactions: The acetyl carbonyl group readily condenses with hydrazines to form corresponding hydrazones. These intermediates can be further cyclized to create fused pyrazole (B372694) rings. researchgate.net

Chalcone Formation: Claisen-Schmidt condensation with various aldehydes yields quinolinone-chalcone analogues, which are precursors to other heterocyclic systems. researchgate.net

Synthesis of Fused Rings: The reaction with binucleophiles is particularly fruitful. For instance, treatment with reagents like hydroxylamine (B1172632) hydrochloride, urea, thiourea, or guanidine (B92328) nitrate (B79036) leads to the formation of isoxazolo[4,5-c]quinolinones and pyrimido[5,4-c]quinolinones. researchgate.net

Enaminone Formation: The acetyl group can react with dimethylformamide-dimethylacetal (DMF-DMA) to form a reactive enaminone intermediate, which is a versatile building block for synthesizing other substituted heterocycles. researchgate.net

The table below summarizes some of the key heterocyclic systems synthesized from the 3-acetyl-4-hydroxy-2(1H)-quinolinone precursor, illustrating the synthetic potential of the 3-acetyl-4-methoxy derivative.

| Reagent(s) | Resulting Heterocyclic System | Reaction Type |

| Hydrazines | Pyrazolo[4,3-c]quinolinone | Cyclocondensation |

| Hydroxylamine HCl | Isoxazolo[4,5-c]quinolinone | Cyclocondensation |

| Urea / Thiourea | Pyrimido[5,4-c]quinolinone | Cyclocondensation |

| Malononitrile | Pyrano[2,3-b]pyridine | Michael Addition/Cyclization |

| Aldehydes | Quinolinone-Chalcones | Claisen-Schmidt Condensation |

These transformations showcase the compound's value as a building block for creating complex, multi-ring structures that are of significant interest in medicinal chemistry and materials science. nih.gov

Contribution to Drug Discovery and Development Initiatives

The quinolinone core is a cornerstone in drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. mdpi.comnih.gov The structural modifications enabled by the this compound scaffold allow for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.

The biological importance of the quinolinone scaffold is well-established, with numerous derivatives having been investigated for various therapeutic applications. mdpi.commdpi.com For example, quinolinone-3-carboxamides like Linomide have been studied for their effects against cancer and autoimmune disorders, while others have been developed as potent inhibitors of key biological targets like receptor tyrosine kinases. mdpi.com

Research has demonstrated that modifications on the quinolinone ring system can lead to compounds with significant biological activity. For instance, various synthetic quinolines have been tested against a range of gram-positive and gram-negative bacteria, with some compounds showing potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, a quinolinone hybrid with a 4-methoxy-cinnamic acid derivative showed satisfying inhibitory activity against the lipoxygenase (LOX) enzyme, which is a target for anti-inflammatory drugs. mdpi.com This highlights how the methoxy group at the C-4 position can be a feature in biologically active molecules derived from this scaffold.

The diverse biological activities associated with the quinolinone framework are summarized below:

| Biological Activity | Target/Application Area |

| Antibacterial | Gram-positive and Gram-negative bacteria, including MRSA. nih.gov |

| Anticancer | Inhibition of kinases, cytotoxicity against various cancer cell lines. mdpi.com |

| Anti-inflammatory | Inhibition of enzymes like lipoxygenase (LOX). mdpi.com |

| Antiviral | Including activity against HIV. nih.gov |

| Antimalarial | Targeting Plasmodium falciparum. nih.gov |

| Anticonvulsant | CNS-related applications. nih.gov |

The role of this compound in this context is to serve as a key intermediate that allows for the introduction of diverse functionalities, particularly at the C-3 position, leading to the generation of large libraries of novel quinolinone derivatives for biological screening and lead optimization.

Potential in Functional Materials and Analytical Applications

Beyond medicinal chemistry, the unique photophysical properties of the quinolinone ring system make it an attractive scaffold for the development of functional materials and analytical tools. Quinoline (B57606) and its derivatives are well-known for their use as fluorophores and chromophores due to their conjugated aromatic system, which often results in strong fluorescence with high quantum yields. nih.govnih.gov

The quinolinone framework has been successfully incorporated into fluorescent chemosensors for the selective detection of various analytes, most notably metal ions. researchgate.net The mechanism of these sensors often involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where the binding of an analyte modulates the fluorescence output (either quenching or enhancement), allowing for sensitive and selective detection. researchgate.net

Examples of Quinolinone-Based Applications:

Fluorescent Dyes: The reactivity of the 3-acetyl group can be harnessed to synthesize more complex conjugated systems. For example, a complex derived from 3-acetyl-4-hydroxy-1-methyl-2-quinolone was used to create a symmetric polymethine dye that exhibits noticeable fluorescence with an absorption maximum at 581 nm in acetonitrile. nih.govrsc.org

Chemosensors for Metal Ions: Quinoline-based probes have been extensively developed for detecting metal ions. rsc.org Sensors incorporating the 1H-pyrazolo[3,4-b]quinoline moiety, which can be synthesized from 3-acetyl-quinolinones, have shown high sensitivity and selectivity for Zn²⁺ ions, with one sensor exhibiting a 13-fold increase in fluorescence upon binding. mdpi.com Such sensors are valuable for bioimaging applications in living cells. mdpi.com

Colorimetric Sensors: The strong chromophoric nature of the quinoline system also allows for the development of colorimetric sensors. A Schiff base chemosensor derived from quinoline-4-carboxaldehyde demonstrated a selective "on-off" colorimetric and fluorescent response to Pb²⁺ ions. nih.gov

The structural modifications possible with this compound allow for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield. This makes it a promising platform for creating custom-designed probes and materials for specific analytical or material science applications.

Q & A

Q. What are the common synthetic routes for 3-acetyl-4-methoxy-2(1H)-quinolinone?

The synthesis of quinolinone derivatives often involves cyclization, functional group modification, or glycosylation. For example, Koenigs-Knorr glucosylation is used to attach carbohydrate moieties to quinolinone scaffolds under mild conditions (e.g., acetobromo-α-D-glucose with cesium carbonate in acetonitrile) . Another method employs boron trifluoride etherate as a catalyst for cyclization, as demonstrated in the two-step synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from 3-aminophenol . For acetylated derivatives, Friedel-Crafts acylation or direct acetylation of hydroxyl precursors may be applicable.

Q. How is the structural characterization of this compound validated?

Structural confirmation typically combines spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify substituents and regiochemistry (e.g., methoxy and acetyl groups at positions 4 and 3, respectively) .

- X-ray crystallography : Resolves bond angles and spatial arrangement, as seen in glucosylated quinolinones .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Detects functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches .

Advanced Research Questions

Q. What pharmacological targets are associated with quinolinone derivatives like this compound?

Quinolinones exhibit activity through multiple mechanisms:

- Sigma receptor agonism : Derivatives such as 1-[3-(4-(3-chlorophenyl)piperazinyl)propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone show affinity for sigma receptors, reducing immobility in forced-swim tests (antidepressant-like effects) .

- Cytotoxicity : Diastereomeric quinolinones from marine fungi (e.g., 3S,4R-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydroquinolinone) display moderate specificity against tumor cell lines like SKOV-3 .

- Enzyme inhibition : Methoxy and acetyl groups enhance binding to active sites, as seen in quinoline-based enzyme inhibitors .

Q. How can researchers address contradictory bioactivity data in quinolinone studies?

Contradictions may arise from stereochemical variations or experimental conditions:

- Diastereomer separation : Use chiral chromatography or NMR to isolate enantiomers, as demonstrated for 3S,4R- and 3R,4R-dihydroxyquinolinones .

- Dose-response profiling : Test compounds across a wide concentration range to identify non-linear effects (e.g., sigma receptor agonists showing activity only at 30 mg/kg in mice) .

- Receptor selectivity assays : Compare binding affinities across related targets (e.g., sigma vs. dopamine receptors) to rule off-target effects .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of quinolinones?

- Substituent variation : Synthesize derivatives with modified acetyl, methoxy, or alkyl groups to assess their impact on bioactivity .

- Pharmacophore modeling : Identify critical functional groups (e.g., methoxy at position 4 enhances sigma receptor binding) .

- In vitro/in vivo correlation : Validate cellular activity (e.g., enzyme inhibition) with animal models (e.g., forced-swim test for antidepressants) .

Q. What analytical challenges arise in studying quinolinone derivatives, and how are they resolved?

- Stereochemical complexity : Use X-ray crystallography or NOESY NMR to assign configurations .

- Degradation under acidic/basic conditions : Optimize reaction pH and storage temperature (e.g., avoid prolonged exposure to strong bases) .

- Low solubility : Employ co-solvents (DMSO/water mixtures) or derivatization (e.g., glucosylation) to enhance bioavailability .

Q. What mechanistic insights explain the enzyme inhibitory activity of this compound?

The acetyl and methoxy groups contribute to:

- Hydrogen bonding : Methoxy oxygen interacts with catalytic residues in enzyme active sites .

- Hydrophobic interactions : The quinolinone core and acetyl group occupy hydrophobic pockets, as seen in sigma receptor binding .

- Electron withdrawal : Acetyl groups modulate electron density, enhancing affinity for redox-sensitive targets .

Q. How does the stability of this compound vary under experimental conditions?

- Thermal stability : Melting point and thermogravimetric analysis (TGA) data guide storage (e.g., room temperature for crystalline forms) .

- Photodegradation : Protect from light using amber glassware, as quinolinones may undergo photoisomerization .

- Hydrolytic sensitivity : Avoid aqueous solutions at extreme pH; use anhydrous solvents for long-term storage .

Q. What computational methods predict the bioactivity of quinolinone derivatives?

- Molecular docking : Simulate interactions with targets like sigma receptors using AutoDock or Schrödinger .

- QSAR modeling : Correlate substituent properties (e.g., logP, molar refractivity) with activity data from analogs .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can researchers ensure reproducibility in quinolinone synthesis and bioassays?

- Standardized protocols : Use catalysts like cesium carbonate or boron trifluoride etherate for consistent yields .

- Batch-to-batch validation : Compare NMR and HPLC profiles across syntheses .

- Positive controls : Include reference compounds (e.g., imipramine in antidepressant assays) to calibrate activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.